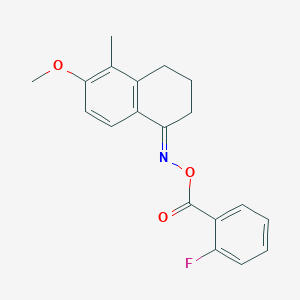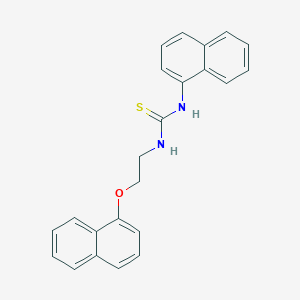![molecular formula C31H23Cl2N3O2 B3900521 1-Benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline](/img/structure/B3900521.png)
1-Benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline
Overview
Description
1-Benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a benzyl group, dichlorophenyl group, and dimethoxyphenyl group attached to a pyrazoloisoquinoline core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrazoloisoquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloisoquinoline core. The reaction typically requires a catalyst and specific temperature conditions.
Introduction of Substituents: The benzyl, dichlorophenyl, and dimethoxyphenyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as organolithium compounds or Grignard reagents.
Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and reduce production costs.
Chemical Reactions Analysis
1-Benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific oxidizing agent and reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl positions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Scientific Research Applications
1-Benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent. It may exhibit activity against certain enzymes or receptors.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-Benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline can be compared with other pyrazoloisoquinoline derivatives. Similar compounds include:
1-Benzyl-5-phenylpyrazolo[3,4-c]isoquinoline: Lacks the dichlorophenyl and dimethoxy groups, resulting in different chemical and biological properties.
1-Benzyl-5-(2,4-dichlorophenyl)pyrazolo[3,4-c]isoquinoline: Lacks the dimethoxy group, which may affect its reactivity and biological activity.
1-Benzyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline:
The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
1-benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23Cl2N3O2/c1-37-27-17-23-24(18-28(27)38-2)30(22-14-13-20(32)16-25(22)33)34-31-29(23)26(15-19-9-5-3-6-10-19)35-36(31)21-11-7-4-8-12-21/h3-14,16-18H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMOCWZRDVLULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=C(C=C(C=C4)Cl)Cl)N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 4-FLUOROBENZOATE](/img/structure/B3900455.png)
![2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B3900460.png)
![3-(2-Hydroxyphenyl)-N'-[(E)-[2-(4-methylpiperazin-1-YL)-5-nitrophenyl]methylidene]propanehydrazide](/img/structure/B3900464.png)
![4-methyl-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900477.png)
![2-(cyclopropylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900482.png)
![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N,3-dimethylbutan-1-amine](/img/structure/B3900488.png)
![2-[2-[(2E)-2-[(2-methyl-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B3900492.png)
![2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE](/img/structure/B3900494.png)

![1-benzyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900511.png)
![(5E)-1-(4-methoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3900528.png)
![ethyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3900530.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-3,4-diphenyl-1,3-thiazol-3-ium bromide](/img/structure/B3900536.png)
